5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. .
Scientific Research Applications
5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrrol-2-one derivatives with different substituents on the aromatic rings and the pyrrol-2-one core. These compounds may have similar chemical properties but differ in their biological activity and applications. The unique combination of functional groups in 5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one makes it distinct from other related compounds .
Properties
Molecular Formula |
C33H44N2O5 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H44N2O5/c1-22(2)21-40-26-12-13-27(23(3)20-26)30(36)28-29(24-8-10-25(11-9-24)33(4,5)6)35(32(38)31(28)37)15-7-14-34-16-18-39-19-17-34/h8-13,20,22,29,36H,7,14-19,21H2,1-6H3/b30-28+ |
InChI Key |
YFWITIXECHPITO-SJCQXOIGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
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